4-(Tert-butyl)pyrimidine-2-carbaldehyde

Description

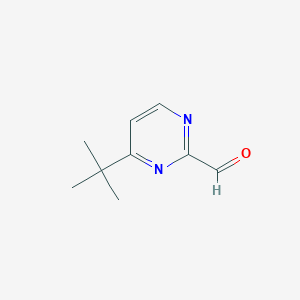

4-(Tert-butyl)pyrimidine-2-carbaldehyde is a heterocyclic compound featuring a pyrimidine core substituted with a tert-butyl group at position 4 and an aldehyde functional group at position 2. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3, which confer distinct electronic properties compared to pyridine (a single nitrogen-containing heterocycle).

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

4-tert-butylpyrimidine-2-carbaldehyde |

InChI |

InChI=1S/C9H12N2O/c1-9(2,3)7-4-5-10-8(6-12)11-7/h4-6H,1-3H3 |

InChI Key |

AMRAWVRNPKJLKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC(=NC=C1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)pyrimidine-2-carbaldehyde typically involves the reaction of 4-(tert-butyl)pyrimidine with a formylating agent. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)pyrimidine-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: 4-(Tert-butyl)pyrimidine-2-carboxylic acid.

Reduction: 4-(Tert-butyl)pyrimidine-2-methanol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Tert-butyl)pyrimidine-2-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.

Medicine: It is involved in the synthesis of potential therapeutic agents for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)pyrimidine-2-carbaldehyde depends on its specific application. In general, the aldehyde group can react with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, to exert their effects. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Table 1: Core Structures and Substituents of 4-(Tert-butyl)pyrimidine-2-carbaldehyde and Related Pyridine Derivatives

Key Observations :

- Core Heterocycle : Pyrimidine’s dual nitrogen atoms create a more electron-deficient ring compared to pyridine, enhancing electrophilic substitution reactivity .

- Substituent Positioning : The tert-butyl group at pyrimidine’s position 4 may sterically hinder adjacent positions (e.g., position 5), whereas pyridine derivatives in the evidence often feature tert-butyl carbamates at positions 2 or 3 .

- Functional Groups : The aldehyde in the target compound is more reactive than carbamates or methoxy groups in pyridine analogues, enabling diverse downstream reactions (e.g., Schiff base formation) .

Functional Group Reactivity and Electronic Effects

Table 2: Functional Group Comparison and Reactivity

Electronic Effects :

- The aldehyde’s electron-withdrawing nature in the pyrimidine compound polarizes the ring, directing electrophilic attacks to specific positions. In contrast, carbamates in pyridine derivatives act as electron-withdrawing groups but are less reactive .

Steric and Solubility Considerations

The tert-butyl group in all compounds imposes steric hindrance, reducing crystallization tendencies and enhancing lipid solubility. However, pyrimidine’s smaller ring size may amplify steric effects compared to pyridine. For example:

- In this compound, the tert-butyl group at position 4 could hinder substitutions at position 5.

- In pyridine derivatives like tert-Butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate , the tert-butyl carbamate at position 4 may block axial approaches to the ring.

Biological Activity

4-(Tert-butyl)pyrimidine-2-carbaldehyde is a pyrimidine derivative that has garnered interest due to its potential biological activities. Pyrimidine compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimalarial, and antituberculosis activities. This article reviews the biological activity of this compound, focusing on its synthesis, biological assays, structure-activity relationships (SAR), and case studies.

Synthesis of this compound

The compound can be synthesized through various methods, including thermal cyclization and microwave-assisted synthesis. The synthesis typically involves the reaction of tert-butylamine with pyrimidine derivatives under controlled conditions to yield the desired product with high purity and yield.

Anti-inflammatory Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally related to this compound have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. The IC50 values for these compounds against COX-2 activity were reported as follows:

| Compound | IC50 (μM) |

|---|---|

| This compound | TBD |

| Celecoxib | 0.04 ± 0.01 |

| Other derivatives | Various |

These findings suggest that modifications in the pyrimidine structure can enhance anti-inflammatory potency .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various pathogens, including Mycobacterium tuberculosis and Plasmodium falciparum. In vitro studies indicated that certain derivatives showed promising activity with IC50 values below 10 μM, demonstrating potential for treating infectious diseases .

Structure-Activity Relationship (SAR)

The SAR studies of pyrimidine derivatives reveal that the presence of specific substituents significantly influences biological activity. For example, electron-donating groups on the pyrimidine ring enhance binding affinity to target enzymes. The following table summarizes key findings from SAR studies:

| Substituent | Effect on Activity |

|---|---|

| Tert-butyl group | Increases lipophilicity and enhances anti-inflammatory activity |

| Electron-withdrawing groups | Generally decrease activity against COX enzymes |

Case Studies

- Anti-inflammatory Studies : A study evaluating a series of pyrimidine derivatives, including this compound, demonstrated significant inhibition of COX-2 in vitro. The study utilized carrageenan-induced paw edema models in rats to assess in vivo efficacy, showing that certain derivatives effectively reduced inflammation .

- Antimicrobial Efficacy : Another research effort focused on the antituberculosis activity of synthesized pyrimidines. Compounds were tested against M. tuberculosis, with some exhibiting MIC values as low as 2.7 μM, indicating strong potential as therapeutic agents against tuberculosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.